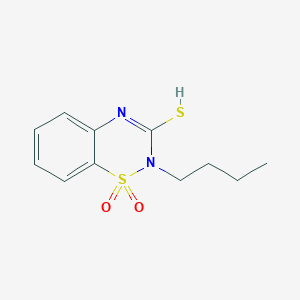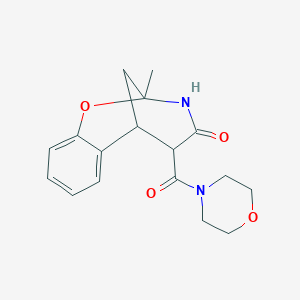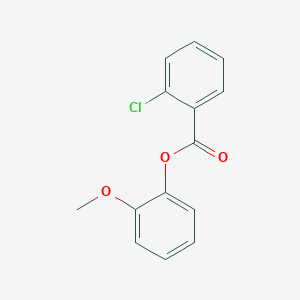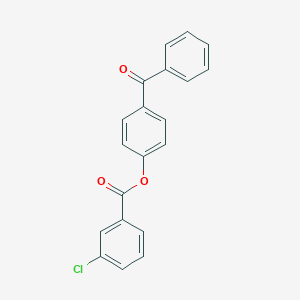
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol, commonly known as Bithionol, is a synthetic organic compound with antiparasitic and antifungal properties. It was first synthesized in the 1930s and has been used as an anthelmintic and antifungal agent in both human and veterinary medicine. Bithionol has also been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Wirkmechanismus
Bithionol's mechanism of action is not fully understood, but it is believed to work by disrupting the metabolism of parasites and fungi. It has been shown to inhibit the activity of enzymes involved in energy production and to interfere with the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Bithionol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cells, which can lead to cell death. Bithionol has also been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can affect cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bithionol in lab experiments is that it has a broad spectrum of activity against parasites and fungi. It has also been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, Bithionol can be difficult to work with due to its low solubility in water and its tendency to form complexes with other compounds.
Zukünftige Richtungen
There are several potential future directions for research on Bithionol. One area of interest is its potential as an anticancer agent. Bithionol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new formulations of Bithionol that can improve its solubility and bioavailability. Finally, Bithionol's mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular metabolism and signaling pathways.
Synthesemethoden
Bithionol can be synthesized through the reaction of 2-mercaptobenzothiazole with butyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield Bithionol.
Wissenschaftliche Forschungsanwendungen
Bithionol has been extensively studied for its antiparasitic and antifungal properties. It has been used to treat infections caused by parasites such as Schistosoma mansoni and Fasciola hepatica. Bithionol has also been shown to be effective against a variety of fungal infections, including those caused by Candida albicans and Aspergillus fumigatus.
Eigenschaften
Molekularformel |
C11H14N2O2S2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-8-13-11(16)12-9-6-4-5-7-10(9)17(13,14)15/h4-7H,2-3,8H2,1H3,(H,12,16) |
InChI-Schlüssel |
MRMOLBZHFPXAOR-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
SMILES |
CCCCN1C(=S)NC2=CC=CC=C2S1(=O)=O |
Kanonische SMILES |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)